molecular formula C10H13N3O2 B2663059 2-[(3-Amino-4-methylphenyl)formamido]acetamide CAS No. 926255-95-0

2-[(3-Amino-4-methylphenyl)formamido]acetamide

Cat. No. B2663059
CAS RN: 926255-95-0
M. Wt: 207.233
InChI Key: PNSNZSTZLRQCFA-UHFFFAOYSA-N
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Description

2-[(3-Amino-4-methylphenyl)formamido]acetamide is a chemical compound with the CAS Number: 926255-95-0. Its molecular weight is 207.23 and its IUPAC name is 3-amino-N-(2-amino-2-oxoethyl)-4-methylbenzamide . The compound is also known by the MDL number MFCD09045631 .


Molecular Structure Analysis

The InChI code for 2-[(3-Amino-4-methylphenyl)formamido]acetamide is 1S/C10H13N3O2/c1-6-2-3-7(4-8(6)11)10(15)13-5-9(12)14/h2-4H,5,11H2,1H3,(H2,12,14)(H,13,15). The InChI key is PNSNZSTZLRQCFA-UHFFFAOYSA-N .

Scientific Research Applications

Biological and Toxicological Effects

  • Acetamide derivatives, including those similar to 2-[(3-Amino-4-methylphenyl)formamido]acetamide, show a range of biological responses varying both qualitatively and quantitatively. These effects are influenced by the material's biology and its usage or proposed usage. Studies have expanded our understanding of the environmental toxicology of these materials over the years (Kennedy, 2001).

Anti-inflammatory and Analgesic Properties

  • Formamidine and acetamidine derivatives, related to 2-[(3-Amino-4-methylphenyl)formamido]acetamide, displayed aspirin-like anti-inflammatory and analgesic properties in various test systems, including adjuvant-induced arthritis and carrageenan-induced edema in rats (Regan et al., 1980).

Astronomy and Astrophysics

  • Acetamide has been detected in interstellar regions, indicating its significance in astrochemistry. It is the largest molecule with a peptide bond discovered in space, suggesting the presence of complex organic molecules in star-forming regions (Hollis et al., 2006).

Structural Analysis and Pharmaceutical Applications

  • Studies on the crystal structure of acetamido derivatives reveal their potential as anticonvulsants. These studies help in understanding the stereochemical properties related to their medicinal applications (Camerman et al., 2005).

Environmental and Chemical Reactions

  • Acetamide derivatives undergo various chemical reactions under environmental conditions, such as chlorination during wastewater treatment. This indicates their potential impact and behavior in environmental processes (DellaGreca et al., 2009).

Chemical Synthesis and Organic Chemistry

  • Acetamide and its derivatives play a significant role in organic synthesis, demonstrating their utility in constructing complex chemical structures, such as pyrimidines and imidazoles (Hirota et al., 1978).

properties

IUPAC Name

3-amino-N-(2-amino-2-oxoethyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-6-2-3-7(4-8(6)11)10(15)13-5-9(12)14/h2-4H,5,11H2,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSNZSTZLRQCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Amino-4-methylphenyl)formamido]acetamide

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